[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a methanol group attached at the 6-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation.
Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Mechanochemical Method: This method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol are not well-documented in the literature. the scalability of the microwave-mediated synthesis and mechanochemical methods suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Bioactive Molecules: The compound serves as a building block for synthesizing various bioactive molecules with potential therapeutic applications.
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as Janus kinases and prolyl hydroxylase domain-containing proteins.
Medicine
Drug Development: The compound is explored for its potential in developing drugs for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, it can act as an inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt) and inhibit Janus kinases (JAK1 and JAK2) . These interactions can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in its biological activities and applications.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a different fused ring system, showing distinct biological properties.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its biological activity and chemical reactivity. Its potential as a versatile building block for synthesizing bioactive molecules further distinguishes it from similar compounds.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-3,5,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWPGTPWZZKZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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